6-Bromo-5-methyl-1,2,3-benzothiadiazole
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Overview
Description
6-Bromo-5-methyl-1,2,3-benzothiadiazole is a heterocyclic aromatic compound that features a benzene ring fused to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-5-methyl-1,2,3-benzothiadiazole can be synthesized through several methods. One common approach involves the bromination of 5-methyl-1,2,3-benzothiadiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction typically proceeds under mild conditions and yields the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzothiadiazoles can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
6-Bromo-5-methyl-1,2,3-benzothiadiazole has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-1,2,3-benzothiadiazole involves its interaction with molecular targets through its aromatic and electron-withdrawing properties. The bromine atom and the thiadiazole ring contribute to its reactivity and ability to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,1,3-benzothiadiazole
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
- Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole)
Uniqueness
6-Bromo-5-methyl-1,2,3-benzothiadiazole is unique due to the presence of both a bromine atom and a methyl group on the benzothiadiazole ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C7H5BrN2S |
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Molecular Weight |
229.10 g/mol |
IUPAC Name |
6-bromo-5-methyl-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-6-7(3-5(4)8)11-10-9-6/h2-3H,1H3 |
InChI Key |
PMEGJTNHFRQMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)SN=N2 |
Origin of Product |
United States |
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